molecular formula C19H24ClNO4 B1630771 N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine CAS No. 71636-38-9

N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine

Cat. No. B1630771
CAS RN: 71636-38-9
M. Wt: 365.8 g/mol
InChI Key: PQRXADLRQKVLHQ-UHFFFAOYSA-N
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Description



  • N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine is a chemical compound used as an intermediate in the synthesis of Fenoldopam , a selective dopamine receptor agonist.

  • It is closely related to mescaline and dopamine, with structural modifications involving methoxy and chloro groups.





  • Synthesis Analysis



    • The synthesis of this compound involves several steps, starting from vanillin or veratraldehyde.

    • One of the earliest syntheses was reported by Pictet and Finkelstein, followed by a shorter sequence by Buck and Perkin.





  • Molecular Structure Analysis



    • The compound has a molecular formula of C19H24ClNO4 .

    • It contains a phenethylamine backbone with hydroxy and methoxy substituents.





  • Chemical Reactions Analysis



    • N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine is an intermediate in the synthesis of Fenoldopam.

    • It may undergo alkylation reactions to form other organic compounds.





  • Physical And Chemical Properties Analysis



    • The compound is a liquid with a refractive index of 1.538 (lit.) and a boiling point of 138-140 °C/20 mmHg (lit.).

    • Its density is 1.031 g/mL at 20 °C (lit.).




  • Scientific Research Applications

    Synthesis and Antidepressant Activity

    A study on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including compounds structurally similar to N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine, highlighted their potential antidepressant activity. These compounds were evaluated for their ability to inhibit both rat brain imipramine receptor binding and the synaptosomal uptake of norepinephrine (NE) and serotonin (5-HT), indicating their significance in developing antidepressant drugs (Yardley et al., 1990).

    Metabolic Studies

    Research into the metabolism of psychoactive substances provides insights into their pharmacokinetics and potential toxicological profiles. For example, the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats was studied, leading to the identification of several metabolites, offering a framework for understanding the metabolic fate of structurally related compounds (Kanamori et al., 2002).

    Structural Analysis

    The synthesis and crystal structure determination of closely related compounds provide foundational knowledge for understanding the physical and chemical properties of N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine. This information is crucial for drug design and the development of pharmaceuticals (Yan & Cheng, 2004).

    Drug Development

    The study of disease-modifying antirheumatic drugs (DMARDs) includes the synthesis and activity analysis of metabolites of compounds structurally related to N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine. This research is indicative of the compound's potential applications in developing new therapeutic agents for conditions such as rheumatoid arthritis (Baba et al., 1998).

    Toxicology and Safety Evaluation

    Characterizing the cytochrome P450 enzymes involved in the metabolism of psychoactive substances is essential for assessing their safety, understanding potential drug-drug interactions, and evaluating their toxicological profiles. This is particularly relevant for new psychoactive substances and their analogs (Nielsen et al., 2017).

    Safety And Hazards



    • It is essential to handle this compound with care due to its potential hazards.

    • Safety precautions include using appropriate protective equipment and following handling guidelines.




  • Future Directions



    • Further research on the pharmacological properties and potential therapeutic applications of this compound is warranted.

    • Investigating its interactions with dopamine receptors and exploring its effects on blood pressure regulation could be valuable.




    Remember that this analysis is based on available information, and further studies may provide additional insights. Always consult reliable sources for the most up-to-date details. 🌟


    properties

    IUPAC Name

    2-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-1-(4-methoxyphenyl)ethanol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H24ClNO4/c1-23-15-7-4-13(5-8-15)16(22)12-21-11-10-14-6-9-17(24-2)19(25-3)18(14)20/h4-9,16,21-22H,10-12H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PQRXADLRQKVLHQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)C(CNCCC2=C(C(=C(C=C2)OC)OC)Cl)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H24ClNO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20992211
    Record name 2-{[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)ethan-1-ol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20992211
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    365.8 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine

    CAS RN

    71636-38-9
    Record name α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]-4-methoxybenzenemethanol
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=71636-38-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name alpha-(((2-(2-Chloro-3,4-dimethoxyphenyl)ethyl)amino)methyl)-4-methoxybenzyl alcohol
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071636389
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 2-{[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)ethan-1-ol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20992211
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name α-[[[2-(2-chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]-4-methoxybenzyl alcohol
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.833
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    10.58 g of N-(2-chloro-3,4-dimethoxyphenylethyl)-4-methoxymandelamide was dissolved in 105.8 ml of toluene. A solution of 16.5 ml of Vitrite in 16.5 ml of toluene was added dropwise to the solution at room temperature. Then the reaction was conducted at 50° C. for 4 hours. After cooling, 100 ml of a 10% NaOH solution was added dropwise thereto and the mixture was left to stand overnight. Crystals thus formed were separated by filtration, washed with water and dried to obtain 7.87 g (yield: 77.2%) of N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine.
    Name
    N-(2-chloro-3,4-dimethoxyphenylethyl)-4-methoxymandelamide
    Quantity
    10.58 g
    Type
    reactant
    Reaction Step One
    Quantity
    105.8 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Quantity
    16.5 mL
    Type
    solvent
    Reaction Step Three

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine
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    N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine
    Reactant of Route 6
    N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine

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